tert-Butyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate
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Overview
Description
tert-Butyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate: is a complex organic compound known for its unique structural properties and reactivity. It is characterized by the presence of a diazo group, a sulphonate group, and a tert-butyl ester, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate typically involves multiple steps, starting from naphthalene derivatives. The key steps include:
Diazotization: Introduction of the diazo group through diazotization reactions.
Sulphonation: Addition of the sulphonate group using sulphonating agents.
Esterification: Formation of the tert-butyl ester through esterification reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the diazo group to amines or other reduced forms.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for introducing diazo and sulphonate groups into other molecules.
- Acts as a precursor for the synthesis of more complex organic compounds.
Biology and Medicine:
- Investigated for its potential use in drug development due to its unique reactivity and structural properties.
- Studied for its role in enzyme inhibition and interaction with biological molecules.
Industry:
- Utilized in the production of dyes and pigments due to its ability to form stable colored compounds.
- Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate involves its interaction with various molecular targets. The diazo group can form reactive intermediates that interact with nucleophiles, while the sulphonate group enhances solubility and reactivity. The tert-butyl ester provides stability and facilitates ester hydrolysis under specific conditions .
Comparison with Similar Compounds
tert-Butyl 6-diazo-5-oxo-l-norleucine: Known for its metabolic stability and tumor-targeting properties.
4-(tert-Butyl)phenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate: Shares similar structural features but differs in the phenyl group substitution.
Uniqueness: tert-Butyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is unique due to its combination of diazo, sulphonate, and tert-butyl ester groups, which confer distinct reactivity and stability properties. This makes it a valuable compound in various chemical and industrial applications .
Properties
CAS No. |
94202-17-2 |
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Molecular Formula |
C14H14N2O4S |
Molecular Weight |
306.34 g/mol |
IUPAC Name |
2-diazonio-5-[(2-methylpropan-2-yl)oxysulfonyl]naphthalen-1-olate |
InChI |
InChI=1S/C14H14N2O4S/c1-14(2,3)20-21(18,19)12-6-4-5-10-9(12)7-8-11(16-15)13(10)17/h4-8H,1-3H3 |
InChI Key |
WKDVTRCQGQPBNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OS(=O)(=O)C1=CC=CC2=C1C=CC(=C2[O-])[N+]#N |
Origin of Product |
United States |
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